Aminoguanidine sulfate
Overview
Description
Aminoguanidine sulfate is a chemical compound synthesized from aminoiminomethanesulfonic acid and hydrazine hydrate. It has garnered attention in the field of chemistry due to its significant yields and purity levels through a relatively simple synthesis process. The compound is characterized by IR, color reaction, and molecular mass determination, highlighting its potential in various scientific studies. The synthesis process benefits from using water as a medium, with an optimal reaction temperature at 60 ℃ and a specific reactant ratio that influences the yield positively (Pan Zhi & Z. Jian, 2001).
Synthesis Analysis
Aminoguanidine sulfate can be synthesized through different methodologies, one of which involves the use of hydrazine hydrate, lime nitrogen, sulfuric acid, and ammonium bicarbonate as raw materials. This process is optimized by controlling various factors such as material ratio, water consumption, pH value, and reaction temperature. The optimal conditions identified include a water dose of 100 mL, a reaction temperature of 45℃, a mole ratio of hydrazine hydrate to lime nitrogen of 1:2, and a pH value of 7.2-7.5. Under these conditions, the yield of aminoguanidine bicarbonate, a related compound, can reach up to 96.07% with a product purity of 98% (Xie Shi-wei, 2011).
Molecular Structure Analysis
The molecular structure of aminoguanidine sulfate monohydrate has been determined through X-ray diffraction analysis. This compound crystallizes in the orthorhombic system with space group Pnma. Its empirical formula is noted as C2H16N8O5S, with unit cell parameters indicating a compact and stable ionic structure consisting of two aminoguanidium cations, one sulfate anion, and one crystal water molecule. This interconnection by electrostatic forces and hydrogen bonds contributes to the compound's stability (Chen Hong-yan, 2006).
Chemical Reactions and Properties
Aminoguanidine reacts with physiological α-oxoaldehydes to form 3-amino-1,2,4-triazine derivatives, demonstrating its ability to prevent glycation. The kinetics of these reactions under physiological conditions have been thoroughly investigated, showing that aminoguanidine is kinetically competent to scavenge α-oxoaldehydes and decrease advanced glycated endproduct formation, implicating its use in preventing microvascular complications of diabetes (Paul J Thornalley, A. Yurek-George, & O. Argirov, 2000).
Physical Properties Analysis
The physical properties of aminoguanidine and its derivatives, such as hygroscopicity and moisture retention, have been characterized and compared to other compounds like hyaluronic acid. This comparison has shown that aminoguanidine possesses good hygroscopicity and moisture retention capabilities, making it a compound of interest for further research and application in various fields (Pan Zhi, 2003).
Chemical Properties Analysis
The transition metal complexes of aminoguanidine have been studied for their structures and properties, indicating the compound's versatility and potential applications. These complexes, synthesized by reacting aminoguanidine with transition metal salts, have been characterized through IR spectroscopy, elemental analysis, and X-ray diffraction, providing insights into their potential as primary explosives and other applications (Nikolaus Fischer et al., 2013).
Scientific Research Applications
Polyamine Metabolism in Rodents : Aminoguanidine sulfate inhibits in vivo oxidative deaminations of polyamines and their derivatives, affecting urinary polyamine excretion in both normal and tumor-bearing rodents. It also influences the excretion of other compounds like cadaverine, indicating its potential in studying polyamine metabolism and tumor diagnosis (Seiler, Knödgen, & Bartholeyns, 1985).
Glycation of Lens Proteins : Aminoguanidine has shown potential in preventing diabetic complications by inhibiting the glycation (non-enzymic glycosylation) of lens proteins, thus preventing browning and cross-linking steps. It binds to glycated lens proteins and may act by decreasing the concentration of the active aldehyde form of sugars (Lewis & Harding, 1990).
Prevention of Advanced Glycation Endproducts : Aminoguanidine is a prototype therapeutic agent for preventing advanced glycation endproducts (AGEs) formation. It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone to inhibit AGEs. However, its clinical trials for diabetic nephropathy were terminated due to safety concerns and apparent lack of efficacy (Thornalley, 2003).
Stabilization of Enzymes : Aminoguanidine has been shown to induce an increase in S-adenosylmethionine decarboxylase levels in cells by stabilizing the enzyme. This suggests its potential role in affecting biosynthesis and regulatory enzymes (Stjernborg & Persson, 1993).
Inhibition of Histidine Decarboxylase : Aminoguanidine is a potent and specific inhibitor of diamine oxidase and has been used to study histamine metabolism and its relationship with various physiological processes (Kobayashi & Maudsley, 1971).
DNA Damage by Free Radical Production : Aminoguanidine's ability to inhibit the formation of AGEs and reverse glycation-mediated damage has been studied, but it also can cause damage to DNA in the presence of certain metals, cautioning against its indiscriminate use (Suji & Sivakami, 2006).
Effect on Peripheral Nerve in Diabetic Rats : Aminoguanidine has been examined for its effects on functional and structural abnormalities in the peripheral nerve of diabetic rats, showing some potential in improving conditions like diabetic neuropathy (Yagihashi et al., 1992).
Safety And Hazards
Future Directions
Aminoguanidine sulfate has potential for treatment of gastrointestinal diseases . The present study provides an insight to understand the potential role of aminoguanidine-bioconjugated gold nanoparticles (AG-Gnp) in reducing diabetes-associated secondary complications by inhibiting glycation and generation of AGEs .
properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2834-84-6 | |
Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2834-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401020920 | |
Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoguanidine sulfate | |
CAS RN |
1068-42-4, 996-19-0, 2834-84-6 | |
Record name | Hydrazinecarboximidamide, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoguanidine hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminoguanidinium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, sulfate (2:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hydrazinecarboximidamide, sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminoguanidinium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PIMAGEDINE MONOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62X13LJ94Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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